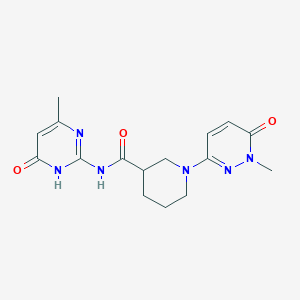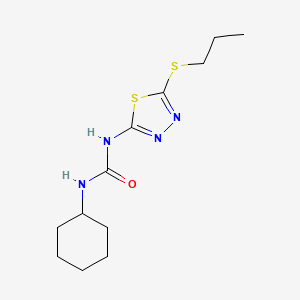
1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea” is a complex organic compound. It contains a 1,2,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
The synthesis of compounds containing a 1,2,4-oxadiazole ring can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of “1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea” is complex, with multiple rings and functional groups. The 1,2,4-oxadiazole ring is a key structural feature, contributing to the compound’s potential biological activity .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can participate in various chemical reactions. It can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Synthesis and Rearrangement
Oxadiazoles, due to their aromatic heterocyclic structure, are involved in various synthetic processes. For instance, the synthesis of 3-amino-4-(5-amino-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazoles through cycloaddition and subsequent Dimroth rearrangement highlights the versatility of oxadiazole compounds in chemical synthesis (Rozhkov et al., 2004).
Antimicrobial and Enzyme Inhibition
The biological assessment of 1,3,4-oxadiazole sandwiched by azinane and acetamides shows modest antibacterial potential and significant enzyme inhibition, demonstrating the bioactivity potential of synthesized molecules containing oxadiazole moieties (Virk et al., 2023).
Biological Applications
Antiepileptic Activity
The study on novel limonene and citral-based 2,5-disubstituted-1,3,4-oxadiazoles illustrates the application in developing anticonvulsant agents. These compounds were investigated for their anticonvulsant activities, showcasing the potential of oxadiazole derivatives in medicinal chemistry (Rajak et al., 2013).
Cytotoxicity and Potential Anticancer Agents
The design and synthesis of 1,3,4-oxadiazole analogues for cytotoxicity evaluation and molecular docking studies indicate their potential as tubulin inhibitors and cytotoxic agents. This research highlights the therapeutic potential of oxadiazoles in cancer treatment, underscoring their role in future drug design for more potent tubulin inhibitor cytotoxic agents (Ahsan et al., 2017).
Antiviral Agents
The exploration of new 1,3,4-oxadiazoles bearing thiophene, thiazole, coumarin, pyridine, and pyridazine derivatives as antiviral agents showcases the heterocyclic compound's versatility. This study emphasizes the potential of 1,3,4-oxadiazole derivatives in producing compounds with antiviral activity, highlighting their significance in developing new therapeutic agents (Albratty et al., 2019).
Future Directions
The future directions for research on “1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea” and similar compounds are likely to involve further exploration of their synthesis, properties, and potential applications. Given the diverse biological activities exhibited by 1,2,4-oxadiazole derivatives, these compounds may have significant potential in drug discovery and development .
properties
IUPAC Name |
1-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-14-20-16(24-22-14)18(11-6-3-7-12-18)21-17(23)19-13-10-15-8-4-2-5-9-15/h2,4-5,8-9H,3,6-7,10-13H2,1H3,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHBVVPMICNMIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

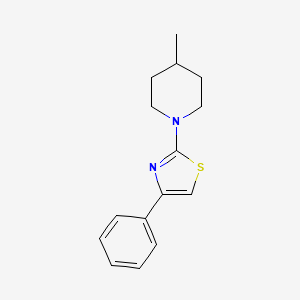
![Tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate](/img/structure/B2710287.png)
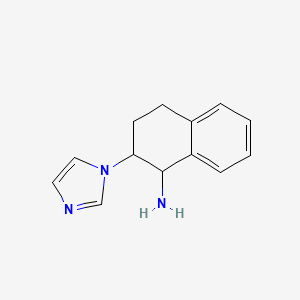

![3-(4-methoxyphenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2710293.png)
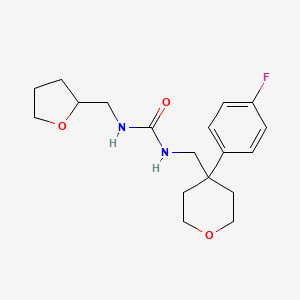


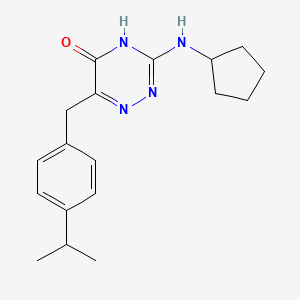
![Methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2710302.png)
![3-(4-bromophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2710303.png)
